

A Technical Guide to the Physicochemical Properties of Dapagliflozin Propanediol Anhydrous

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dapagliflozin propanediol anhydrous*

Cat. No.: B3060979

[Get Quote](#)

Introduction: Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily utilized in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action is achieved by reducing the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.[3][4] While the active pharmaceutical ingredient is often formulated as dapagliflozin propanediol monohydrate, a 1:1:1 solvate of dapagliflozin, (S)-propylene glycol, and water, this form exhibits solid-state instability at elevated temperatures.[2][5][6] This sensitivity necessitates strict temperature and humidity control during manufacturing and storage.[5][7] Consequently, the anhydrous form of dapagliflozin propanediol is of significant interest to researchers and drug development professionals for its potential to offer improved stability and handling characteristics. This guide provides a comprehensive overview of the core physicochemical properties of dapagliflozin propanediol, with a focus on the anhydrous state, supported by experimental methodologies and relevant data.

Section 1: Chemical and Physical Properties

Dapagliflozin propanediol anhydrous is the non-hydrated form of the complex containing dapagliflozin and (S)-propanediol. While much of the published data pertains to the monohydrate form, these properties provide a crucial baseline for understanding the anhydrous variant.

Property	Dapagliflozin Propanediol Anhydrous	Dapagliflozin Propanediol Monohydrate
CAS Number	1971128-01-4[8][9]	960404-48-2[10]
Molecular Formula	C ₂₄ H ₃₃ ClO ₈ [9]	C ₂₄ H ₃₅ ClO ₉
Molecular Weight	485.0 g/mol [9]	502.98 g/mol [10]
Appearance	White to Off-White Solid	White to Off-White Solid[8]
IUPAC Name	(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol[9]	(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate[8]

Section 2: Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. The data below is primarily for the monohydrate form, which is used to enhance the stability and solubility characteristics of the drug.[8]

Solvent	Solubility (at 25°C)
Water	Insoluble[10]
DMSO	100 mg/mL (198.81 mM)[10]
Ethanol	100 mg/mL (198.81 mM)[10]
Methanol	Slightly Soluble[8]
Chloroform	Slightly Soluble[8]

Section 3: Solid-State Characterization

The solid-state properties, including thermal behavior and crystallinity, are fundamental to the stability, processing, and performance of the drug substance.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess thermal stability and phase transitions. For dapagliflozin propanediol monohydrate, DSC shows a distinct endothermic peak corresponding to its melting point.^[11] TGA reveals weight loss associated with the removal of water and propanediol, a process that begins at moderately elevated temperatures.^[11] The anhydrous form would not exhibit the thermal events related to water loss.

Analysis	Observation for Dapagliflozin Propanediol Monohydrate
Melting Point (DSC)	~70°C - 80.6°C ^[11] ^[12]
Decomposition (TGA)	Weight loss begins at approximately 58.7°C.

- Differential Scanning Calorimetry (DSC): Approximately 3 mg of the sample is weighed into a standard aluminum DSC pan. The sample is heated from 30°C to 200°C at a constant rate of 10°C per minute under a nitrogen purge.^[8] An empty pan is used as a reference.
- Thermogravimetric Analysis (TGA): Approximately 10 mg of the sample is weighed into an aluminum pan. The sample is heated to 200°C at a rate of 10°C per minute under a nitrogen purge to measure mass changes as a function of temperature.^[8]

Crystallinity and Polymorphism (XRPD)

Powder X-ray Diffraction (XRPD) is the definitive technique for identifying crystalline phases. Each polymorphic form has a unique diffraction pattern. While the monohydrate form is known to be crystalline, patents have described an anhydrous crystal form, designated as Form B.^[11] The transition from the monohydrate to the anhydrous and subsequently to an amorphous state can be monitored by XRPD.

Form	Key XRPD Characteristics
Dapagliflozin Propanediol Monohydrate	Exhibits a characteristic crystalline pattern with distinct peaks. One study reported peaks at 2θ angles of 8.05° , 15.14° , 17.06° , 18.95° , and 23.94° . [11]
Amorphous Dapagliflozin Propanediol	Lacks sharp peaks, showing a "halo" pattern characteristic of non-crystalline materials. [13]

The crystallinity of the sample is determined using an X-ray diffractometer. The analysis is performed with a general area detector, and 2θ scans are conducted over a range of 5° to 60° with a scanning interval of 0.1° .[\[8\]](#)

Section 4: Stability Profile

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. Dapagliflozin has shown susceptibility to degradation under specific stress conditions.

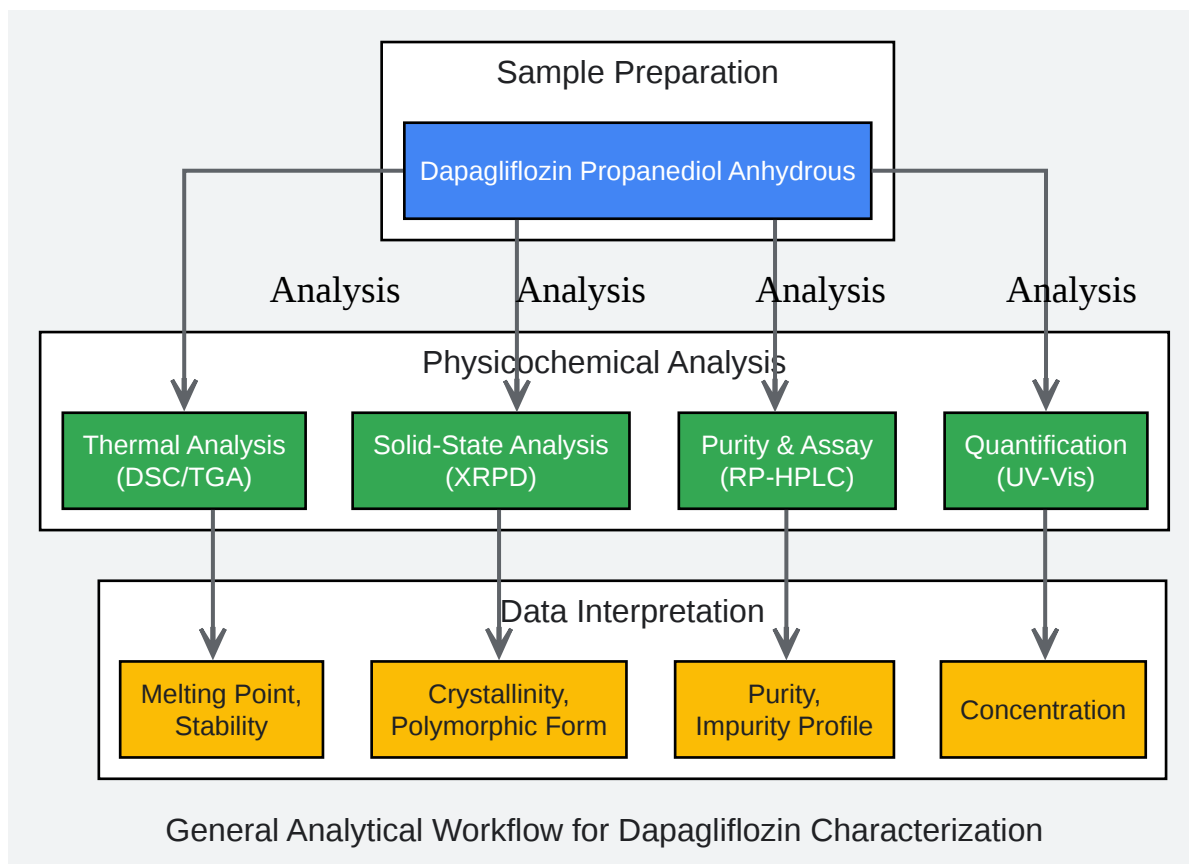
Condition	Stability Outcome
Acid Hydrolysis (e.g., 1 N HCl)	Degradation observed. [8] [11]
Alkaline Hydrolysis (e.g., 0.1 N or 2 N NaOH)	Decomposition occurs. [8] [11]
Oxidative Stress (e.g., 3% H ₂ O ₂)	Degradation observed. [8] [11]
Thermal Stress	Relatively stable. [11]
Photolytic Stress	Relatively stable. [11]

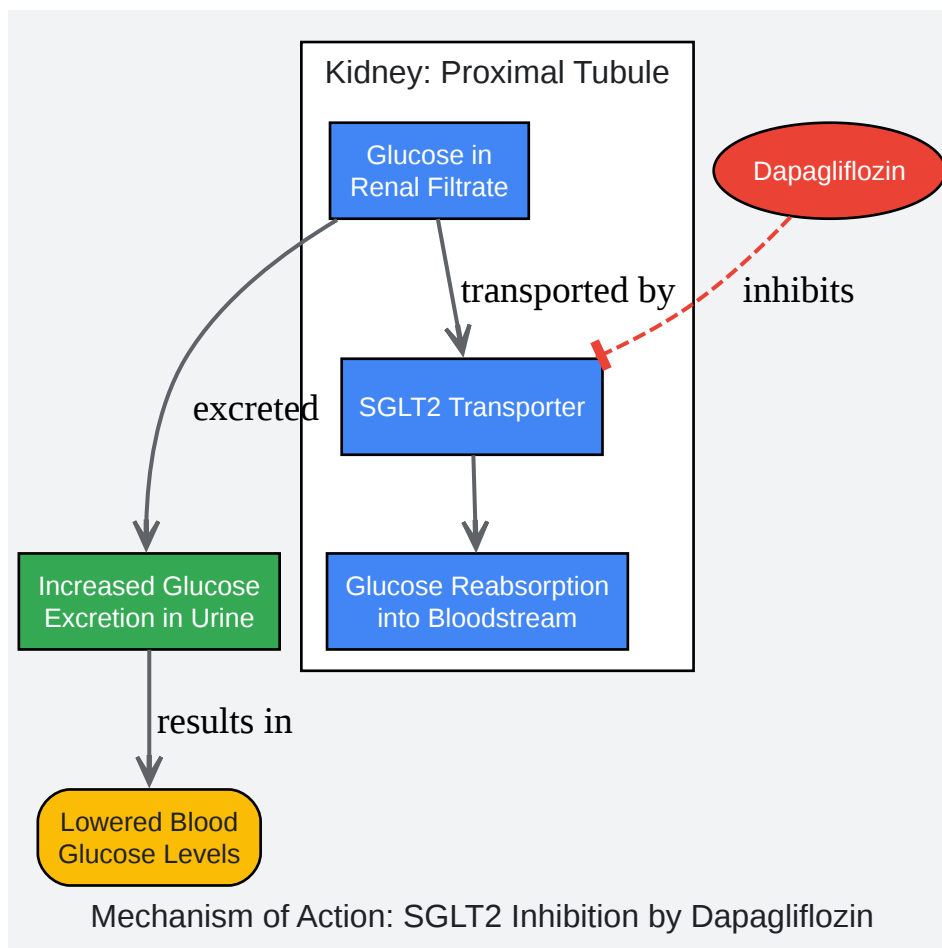
- Acid/Base Hydrolysis: The drug substance is exposed to 1 N HCl and 1 N NaOH for specified durations (e.g., 6 hours for base, 48 hours for acid).[\[8\]](#)
- Oxidative Degradation: The sample is treated with 3% hydrogen peroxide for a period such as 30 minutes.[\[8\]](#)

- Thermal Degradation: The solid sample is placed in a hot air oven at a set temperature (e.g., 70°C) for an extended period (e.g., 60 hours).[8]
- Photodegradation: The sample is exposed to UV light in a UV chamber for an extended period (e.g., 60 hours).[8] Samples are subsequently analyzed by a stability-indicating method like RP-HPLC to quantify degradation.

Section 5: Analytical Methodologies

A variety of analytical techniques are employed to characterize **dapagliflozin propanediol anhydrous**, ensuring its identity, purity, and quality. The workflow typically involves sample preparation followed by analysis using multiple instrumental methods to assess different physicochemical properties.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Dapagliflozin Propanediol | C₂₄H₃₅ClO₉ | CID 24906252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 4. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]

- 5. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. bocsci.com [bocsci.com]
- 9. Dapagliflozin propanediol anhydrous | C₂₄H₃₃ClO₈ | CID 25032145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Dapagliflozin propanediol anhydrous | 1971128-01-4 | Benchchem [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. US20150307540A1 - Amorphous form of dapagliflozin 1,2-propanediol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Dapagliflozin Propanediol Anhydrous]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3060979#physicochemical-properties-of-dapagliflozin-propanediol-anhydrous]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com